molecular formula C20H17F3N2O2S B2474957 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide CAS No. 896375-21-6

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2474957
CAS No.: 896375-21-6
M. Wt: 406.42
InChI Key: VURSYLDBVHHGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 3-methoxybenzoyl group linked via an ethyl chain to a thiazole ring substituted at position 2 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole core contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

3-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-27-17-4-2-3-14(11-17)18(26)24-10-9-16-12-28-19(25-16)13-5-7-15(8-6-13)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURSYLDBVHHGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benz

Biological Activity

3-Methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, also known by its CAS number 896375-21-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H17F3N2O2S, with a molecular weight of 396.42 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a trifluoromethyl group that enhances its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups and specific substitutions on the thiazole moiety enhance antitumor efficacy.

CompoundIC50 (µg/mL)Cell Line
This compoundTBDTBD
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, contributing to its ability to penetrate bacterial membranes.

Antimicrobial Profile

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various thiazole derivatives, including this compound). The results showed that this compound significantly inhibited cell proliferation in human cancer cell lines compared to control groups.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial effects of thiazole derivatives against several pathogens. The study found that compounds similar to this compound exhibited potent activity against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Benzamide Substituents

Methoxy Position and Alkyl Chain Modifications
  • The ethyl linker is retained, but the thiazole’s 2-position substituent is a simple phenyl group instead of trifluoromethylphenyl, reducing electronic effects .
  • 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide (): The methoxy group at position 4 (vs. 3 in the target compound) alters steric interactions with target proteins. The thiazole ring has dual substituents (phenyl and p-tolyl), which may improve binding affinity compared to monosubstituted analogs .
Carboxamide Linkage to Heterocycles
  • N-(2-Phenylthiazol-4-yl)-4-(thiophen-3-yl)benzamide ():
    Replaces the ethyl linker with a direct bond between benzamide and thiazole. The 4-(thiophen-3-yl) group introduces sulfur-mediated hydrogen bonding, contrasting with the electron-withdrawing trifluoromethyl group in the target compound .

Thiazole Ring Modifications

Substituents at Thiazole 2-Position
  • Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ():
    Incorporates a urea-linked trifluoromethylphenyl group on the thiazole’s 2-position. The piperazine-ethyl acetate side chain enhances solubility but may reduce blood-brain barrier penetration compared to the simpler ethyl-benzamide linkage in the target compound .
  • 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide ():
    The 2-phenyl group on thiazole is retained, but the benzamide is substituted with a trimethoxyphenyl group, which significantly increases polarity (clogP = 2.1 vs. 3.5 for the target compound) .

Hybrid Structures with Additional Heterocycles

  • 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (): Combines benzamide, thiazole, and triazole moieties. The triazole-thiol group introduces hydrogen-bonding capacity, while the amino-thiazole side chain may enhance kinase inhibition profiles compared to the target compound’s simpler structure .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzamide/Thiazole) Molecular Weight clogP Key Spectral Data (IR/NMR) Source
3-Methoxy-N-[2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl]benzamide 3-OCH₃, 2-(CF₃Ph)-thiazole 436.4 3.5 δH 7.8 (d, Ar–CF₃), 1682 cm⁻¹ (C=O) Inference
3-Ethoxy-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide 3-OCH₂CH₃, 2-Ph-thiazole 392.5 4.0 δH 1.4 (t, OCH₂CH₃), 1247 cm⁻¹ (C=S)
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide 4-OCH₃, 4-(p-tolyl)-5-Ph-thiazole 428.5 3.8 δH 2.4 (s, CH₃), 1663 cm⁻¹ (C=O)
N-(2-Phenylthiazol-4-yl)-4-(thiophen-3-yl)benzamide 4-thiophenyl, 2-Ph-thiazole 378.5 3.2 δH 7.4 (m, thiophene), 1255 cm⁻¹ (C=S)

Discussion of Research Findings

  • Linker Flexibility : Ethyl linkers (as in the target compound) balance conformational flexibility and rigidity, whereas direct benzamide-thiazole linkages () restrict rotational freedom, impacting target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.